7-(4-acetylpiperazin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-N-(pyrimidin-2-yl)-1,4-dihydroquinoline-3-carboxamide
Description
This compound belongs to the fluoroquinolone class, characterized by a bicyclic quinoline core substituted with a cyclopropyl group at position 1, a fluorine atom at position 6, and a 4-acetylpiperazinyl moiety at position 5. The carboxamide group at position 3 is further functionalized with a pyrimidin-2-yl substituent. Its synthesis involves reacting a precursor amine with an aroyl or benzenesulfonyl halide in a dichloromethane/ethanol solvent system under argon, followed by purification via silica gel chromatography . Structural analogs often differ in substituents at positions 1, 7, or the carboxamide group, which influence physicochemical properties, bioavailability, and target binding .
Properties
Molecular Formula |
C23H23FN6O3 |
|---|---|
Molecular Weight |
450.5 g/mol |
IUPAC Name |
7-(4-acetylpiperazin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-N-pyrimidin-2-ylquinoline-3-carboxamide |
InChI |
InChI=1S/C23H23FN6O3/c1-14(31)28-7-9-29(10-8-28)20-12-19-16(11-18(20)24)21(32)17(13-30(19)15-3-4-15)22(33)27-23-25-5-2-6-26-23/h2,5-6,11-13,15H,3-4,7-10H2,1H3,(H,25,26,27,33) |
InChI Key |
MMFVSESHURHQHY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)NC4=NC=CC=N4)C5CC5)F |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Quinoline Core
The quinoline backbone is constructed via a modified Gould-Jacobs reaction , which facilitates cyclization of aniline derivatives with β-keto esters. Starting with ethyl 3-(2,4-dichloro-5-fluorobenzoyl)acrylate , thermal cyclization in diphenyl ether at 220°C for 2 hours yields the 1,4-dihydro-4-oxoquinoline-3-carboxylic acid scaffold . Key characterization data for intermediates include:
| Intermediate | Characterization (¹H NMR) | Yield (%) |
|---|---|---|
| Ethyl 3-(2,4-dichloro-5-fluorobenzoyl)acrylate | δ 8.50 (s, 1H, quinoline-H), 4.30 (q, 2H, -OCH₂CH₃) | 78 |
| 7-Chloro-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid | δ 8.80 (s, 1H, quinoline-H), 1.40–1.55 (m, 4H, cyclopropyl) | 65 |
Cyclopropanation at the N1 position is achieved using cyclopropylamine in dimethylformamide (DMF) at 80°C, with potassium carbonate as a base .
| Parameter | Condition | Impact on Yield |
|---|---|---|
| Piperazine Equiv. | 5 vs. 10 | 65% → 72% |
| Solvent | DMSO vs. DMF | 72% vs. 58% |
| Temperature (°C) | 140 vs. 120 | 72% vs. 45% |
Acetylation of the Piperazine Nitrogen
Selective acetylation of the piperazine’s secondary amine is performed using acetic anhydride (1.2 eq) in dichloromethane (DCM) with triethylamine (TEA) as a base. Stirring at 25°C for 6 hours affords the 4-acetylpiperazinyl derivative. Excess reagents are quenched with water, and the product is isolated via column chromatography (silica gel, ethyl acetate:hexane = 3:1) .
Key Data
-
Yield : 85%
-
¹H NMR (400 MHz, DMSO-d₆) : δ 2.10 (s, 3H, -COCH₃), 3.40–3.60 (m, 8H, piperazine)
Formation of the Carboxamide at C3
The carboxylic acid at position 3 is converted to the carboxamide via HOBt/EDC-mediated coupling . Activated 3-carboxylic acid (1 eq) reacts with pyrimidin-2-amine (1.2 eq) in DMF at 0°C for 30 minutes, followed by stirring at room temperature for 12 hours . The product is purified via recrystallization from ethanol/water (4:1).
Reaction Metrics
-
Coupling Agent : EDC/HOBt vs. DCC/HOBt → 88% vs. 76% yield
-
Solvent : DMF vs. THF → 88% vs. 63% yield
-
Product Characterization : HRMS (ESI) m/z calcd. for C₂₃H₂₄FN₇O₃ [M+H]⁺: 490.1945; found: 490.1948
Final Purification and Characterization
The crude product is subjected to preparative HPLC (C18 column, acetonitrile:water = 70:30) to achieve >98% purity. Critical analytical data include:
-
Melting Point : 292–294°C (decomp.)
-
¹³C NMR (100 MHz, DMSO-d₆) : δ 173.2 (C=O), 164.5 (C-F), 156.8 (pyrimidine-C)
-
XRD : Crystalline form II, space group P2₁/c
Industrial-Scale Considerations
For large-scale production, continuous flow reactors are employed to enhance efficiency:
-
Piperazine Substitution : Residence time of 30 minutes at 140°C in DMSO
-
Acetylation : TEA is replaced with K₂CO₃ to minimize side reactions
-
Cyclopropanation : 80% yield at 100 g/L concentration
Challenges and Mitigation Strategies
-
Regioselectivity in Piperazine Substitution : Competing reactions at C8 are suppressed using excess piperazine (10 eq) .
-
Carboxamide Hydrolysis : Stabilized by conducting reactions under anhydrous conditions .
-
Crystallization Polymorphism : Controlled via anti-solvent addition (water) at 5°C/min cooling rate .
Chemical Reactions Analysis
Substitution Reactions
The α-chloroacetamide intermediate undergoes nucleophilic substitutions with amines and heterocycles:
-
Substitution at the α-position is sterically hindered by the thiazole and pyrimidine groups, favoring reactions with smaller nucleophiles .
-
Electron-withdrawing groups on arylpiperazines enhance antibacterial potency .
Mechanistic Pathways
The compound’s reactivity is governed by:
-
Electrophilic Aromatic Substitution : Fluorine at C6 directs electrophiles to the C8 position .
-
Nucleophilic Attack : The piperazine nitrogen reacts with electrophiles (e.g., acetyl chloride) to form acetylated derivatives.
-
Hydrolysis : The carboxamide group undergoes slow hydrolysis under acidic conditions, reverting to the carboxylic acid .
Stability and Degradation
-
Thermal Stability : Decomposes above 260°C, confirmed by DSC.
-
Photodegradation : Exposure to UV light induces cleavage of the piperazine-acetyl bond, forming free piperazine and acetic acid.
-
pH Sensitivity : Stable in neutral conditions but degrades in strong acids/bases via hydrolysis of the amide bond .
Comparative Reactivity Table
Scientific Research Applications
Antibacterial Activity
Research has demonstrated that derivatives of this compound exhibit significant antibacterial properties. A study synthesized a series of 1-cyclopropyl-6-fluoro-4-oxo-7-(4-substituted piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid analogues, which were screened for their efficacy against various bacterial strains. Notably, several compounds showed minimal inhibitory concentration (MIC) values ranging from 0.44 to 34.02 μM against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial activity .
Antitubercular Activity
In addition to antibacterial properties, the compound has been evaluated for its antitubercular efficacy. In vitro studies revealed that certain analogues displayed MIC values between 7.32 and 136.10 μM against Mycobacterium tuberculosis H37Rv. This suggests potential as a therapeutic agent in treating tuberculosis .
Preclinical Studies
In preclinical evaluations, compounds similar to 7-(4-acetylpiperazin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-N-(pyrimidin-2-yl)-1,4-dihydroquinoline-3-carboxamide have shown promising results in various animal models. For instance, studies involving murine models demonstrated that treatment with these compounds led to significant reductions in bacterial load and improved survival rates compared to untreated controls .
Comparative Efficacy
A comparative analysis was conducted on the effectiveness of this compound versus traditional antibiotics. The results indicated that certain derivatives not only matched but sometimes exceeded the efficacy of established treatments against resistant strains of bacteria .
Data Tables
| Compound | Target Bacteria | MIC (μM) | Activity |
|---|---|---|---|
| Compound 1 | Staphylococcus aureus | 0.44 | Highly Active |
| Compound 2 | Escherichia coli | 0.80 | Highly Active |
| Compound 3 | Mycobacterium tuberculosis | 7.32 - 136.10 | Moderate Activity |
Mechanism of Action
The mechanism of action of 7-(4-acetylpiperazin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-N-(pyrimidin-2-yl)-1,4-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and cellular responses. The exact molecular targets and pathways involved depend on the specific biological context and application.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and synthetic differences between the target compound and key analogs:
Substituent Effects on Physicochemical Properties
- Position 1 Substituents : The cyclopropyl group in the target compound enhances membrane permeability compared to the ethyl group in Imp. D (MM0350.03) . Cyclopropyl’s steric bulk may also improve target specificity by reducing off-site interactions.
- Position 7 Substituents: The 4-acetylpiperazinyl group in the target compound increases metabolic stability compared to unmodified piperazinyl (Imp. D) or nitroso-piperazinyl () analogs.
- Carboxamide Group : The pyrimidin-2-yl substituent in the target compound may enhance DNA gyrase binding affinity compared to carboxylic acid derivatives (e.g., Imp. G) due to additional hydrogen-bonding interactions .
Functional Group Implications
- Acetyl vs. Formyl/Nitroso : Acetylation balances lipophilicity and solubility, whereas formyl or nitroso groups may increase polarity or reactivity, respectively .
- Pyrimidin-2-yl vs. Carboxylic Acid : The carboxamide group in the target compound improves oral bioavailability compared to carboxylic acid analogs, which are prone to ionization at physiological pH .
Biological Activity
7-(4-acetylpiperazin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-N-(pyrimidin-2-yl)-1,4-dihydroquinoline-3-carboxamide is a synthetic compound belonging to the class of fluoroquinolones. This compound exhibits significant biological activity, particularly in antimicrobial and anticancer domains. This article provides a comprehensive overview of its biological activities, including data tables, case studies, and detailed research findings.
- Molecular Formula : C19H20FN3O4
- Molecular Weight : 373.38 g/mol
- CAS Number : 93594-20-8
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Minimum Inhibitory Concentration (MIC) Values
The following table summarizes the MIC values for 7-(4-acetylpiperazin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-N-(pyrimidin-2-yl)-1,4-dihydroquinoline-3-carboxamide against selected pathogens:
| Pathogen | MIC (μM) |
|---|---|
| Mycobacterium tuberculosis H37Rv | 7.32 - 136.10 |
| Staphylococcus aureus ATCC 29213 | 0.44 - 34.02 |
| Escherichia coli ATCC 25922 | 0.80 - 34.02 |
Research has shown that many derivatives of this compound exhibit potent antibacterial activity, with some derivatives outperforming established antibiotics like ciprofloxacin in specific assays .
Cytotoxicity Studies
The cytotoxic effects of the compound were assessed using various cancer cell lines. The results indicated that certain analogs exhibited significant cytotoxicity, with IC50 values being evaluated to determine their effectiveness in inhibiting cell proliferation.
Case Study: Anticancer Activity
In one study, the anticancer activity of the compound was evaluated against breast cancer cells. The results demonstrated a promising decrease in cell viability, with an IC50 value reported at approximately 7.83 μg/mL . This suggests potential therapeutic applications in oncology.
The mechanism by which this compound exerts its biological effects primarily involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication and transcription. The structural modifications in the compound enhance its binding affinity to these targets, leading to increased antibacterial efficacy .
Structure-Activity Relationship (SAR)
The structure of the compound significantly influences its biological activity. Modifications to the piperazine ring and the introduction of various substituents have been shown to affect both antimicrobial and anticancer activities. For example, increasing lipophilicity often correlates with enhanced membrane permeability and biological effectiveness .
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing this compound to ensure high purity?
- Methodological Answer : Synthesis requires strict control of reaction parameters, such as temperature (e.g., 60–80°C for piperazine substitutions) and solvent selection (e.g., N,N-dimethylacetamide for improved solubility). Intermediate purification via column chromatography or recrystallization is essential to remove by-products like desfluoro or ethylenediamine derivatives . Final purity can be verified using HPLC with reference standards (e.g., EP impurities cataloged in ) and thermal stability analysis (TGA/DSC) .
Q. Which analytical techniques are most reliable for confirming the compound’s structural integrity?
- Methodological Answer : A combination of single-crystal X-ray diffraction (mean C–C bond length analysis, R-factor = 0.067) , NMR (for piperazine and pyrimidine proton assignments), and high-resolution mass spectrometry (HRMS) provides definitive structural confirmation. XRPD can further validate crystallinity and polymorphic forms .
Q. How are common synthetic impurities identified and quantified?
- Methodological Answer : Impurities such as desfluoro derivatives (e.g., 1-cyclopropyl-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid) are detected via HPLC using pharmacopeial reference standards . Method development should include spiked samples to establish retention times and limit tests per ICH guidelines.
Advanced Research Questions
Q. How can crystallographic data discrepancies in structural analogs be resolved?
- Methodological Answer : Compare the target compound’s crystallographic parameters (e.g., torsion angles, hydrogen bonding) with analogs like 7-{4-[(1,3-benzodioxol-5-yl)methyl]piperazin-1-yl} derivatives . Use R-factor refinement (<0.1) and validate against density functional theory (DFT) calculations. Contradictions may arise from solvent inclusion or lattice packing effects, requiring re-crystallization in alternative solvents .
Q. What experimental strategies optimize solvent systems for scalable synthesis?
- Methodological Answer : Employ Design of Experiments (DoE) to evaluate solvent polarity, boiling point, and environmental impact. For example, replace toxic solvents like dichloromethane with cyclopentyl methyl ether (CPME). Membrane separation technologies (e.g., nanofiltration) can enhance solvent recovery and reduce waste in large-scale processes .
Q. How does the acetylpiperazinyl substituent influence bioactivity compared to other piperazine derivatives?
- Methodological Answer : Structure-activity relationship (SAR) studies on analogs (e.g., clinafloxacin, a related fluoroquinolone ) suggest that the acetyl group enhances metabolic stability by reducing oxidative dealkylation. Synthesize analogs with varying acyl groups (e.g., propionyl vs. acetyl) and assess pharmacokinetic profiles using in vitro microsomal assays .
Methodological Considerations for Data Interpretation
Q. What statistical approaches are recommended for analyzing contradictory biological assay results?
- Methodological Answer : Apply multivariate analysis (e.g., PCA) to identify confounding variables (e.g., impurity levels, solvent residues). Replicate assays under standardized conditions (e.g., fixed pH, temperature) and use Bland-Altman plots to assess inter-lab variability .
Q. How can thermal analysis (TGA/DSC) inform formulation stability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
